molecular formula C16H13ClN4O2S B2426713 N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide CAS No. 1286714-89-3

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2426713
CAS RN: 1286714-89-3
M. Wt: 360.82
InChI Key: GIYRUFONMFTUSD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, also known as PTK787, is a small molecule inhibitor that specifically targets vascular endothelial growth factor (VEGF) receptors. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit angiogenesis, which is the process of forming new blood vessels to supply tumors with nutrients and oxygen.

Scientific Research Applications

Corrosion Inhibition

  • Study Title : "Study of New Thiazole Based Pyridine Derivatives as Potential Corrosion Inhibitors for Mild Steel: Theoretical and Experimental Approach."
  • Findings : This study synthesized new thiazole-based pyridine derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The compounds showed good inhibition efficiency, with effectiveness increasing with concentration but decreasing with temperature. The study highlights the role of quantum chemical parameters in determining inhibition efficiency.
  • Source : Chaitra, Shetty Mohana, & Tandon, 2016

Application in Stem Cell Research

  • Study Title : "Concise Synthesis and X-Ray Crystal Structure of N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (Thiazovivin), a Small-Molecule Tool for Stem Cell Research."
  • Findings : This study focuses on the synthesis of a small molecule known as thiazovivin, which is significant in improving the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts.
  • Source : Ries et al., 2013

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-23-13-6-5-10(8-11(13)17)19-15(22)12-9-24-16(20-12)21-14-4-2-3-7-18-14/h2-9H,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYRUFONMFTUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

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